molecular formula C8H6O4.2H3N<br>C8H12N2O4 B1583332 Azane;phthalic acid CAS No. 523-24-0

Azane;phthalic acid

Cat. No.: B1583332
CAS No.: 523-24-0
M. Wt: 200.19 g/mol
InChI Key: CHCFOMQHQIQBLZ-UHFFFAOYSA-N
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Description

Azane;phthalic acid , also known as phthalic acid esters (PAEs) , belongs to a class of high-production-volume chemicals. These compounds are extensively used as plasticizers to enhance the flexibility of the main polymer. They are commonly found in various plastic products and have become ubiquitous environmental contaminants. The leaching of phthalates from plastics into their surroundings, especially water, is a significant concern. These compounds serve as indicators of plasticizer abuse, plastic pollution, and potential exposure to various species, including humans .


Synthesis Analysis

The synthesis of phthalic acid esters involves the reaction of phthalic anhydride (an aromatic dicarboxylic acid anhydride) with alcohols (such as methanol, ethanol, or butanol). This esterification process yields various PAEs with different alkyl side chains. The choice of alcohol determines the specific phthalate compound produced .


Molecular Structure Analysis

The molecular structure of phthalic acid esters consists of a phthalate backbone , which comprises two benzene rings connected by a central carboxylic acid group . The alkyl side chains (R groups) attached to the carboxylic acid group vary, resulting in different PAE compounds. The flexibility of these esters arises from the non-covalent interactions between the phthalate backbone and the main polymer .


Chemical Reactions Analysis

  • Degradation : Remediation strategies involve processes like adsorption , advanced oxidation , and microbial degradation to remove phthalates from water samples .


Physical And Chemical Properties Analysis

  • Density : Ranges from 1.18 to 1.54 g/cm³ .

Safety and Hazards

Future Directions

Continued research on monitoring, remediation, and safer alternatives to PAEs .

Properties

523-24-0

Molecular Formula

C8H6O4.2H3N
C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

diazanium;phthalate

InChI

InChI=1S/C8H6O4.2H3N/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);2*1H3

InChI Key

CHCFOMQHQIQBLZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)O.N.N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[NH4+].[NH4+]

523-24-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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